Cas no 2171802-65-4 (5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid)

5-{4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure features a tetrahydrofuran (oxolane) ring with a carboxylic acid functionality, enabling incorporation into peptide backbones, while the Fmoc group provides orthogonal protection for the amine moiety during solid-phase synthesis. The compound’s key advantages include compatibility with standard Fmoc-based protocols, facilitating efficient coupling and deprotection steps. The oxolane ring may confer conformational constraints, potentially influencing peptide secondary structure. This derivative is particularly useful in medicinal chemistry and bioconjugation, where precise control over peptide sequence and stereochemistry is critical. Its stability under typical synthesis conditions ensures reliable performance in complex multi-step reactions.
5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid structure
2171802-65-4 structure
Product Name:5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid
CAS No:2171802-65-4
MF:C26H30N2O6
MW:466.526207447052
CID:6218982
PubChem ID:165515150
Update Time:2025-06-10

5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid
    • 2171802-65-4
    • 5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}oxolane-2-carboxylic acid
    • EN300-1521246
    • Inchi: 1S/C26H30N2O6/c1-16(10-13-24(29)27-14-17-11-12-23(34-17)25(30)31)28-26(32)33-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22-23H,10-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)
    • InChI Key: RVJRMZYJZUGGFH-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)O)CCC1CNC(CCC(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 466.21038668g/mol
  • Monoisotopic Mass: 466.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 708
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 114Ų

5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid Pricemore >>

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Additional information on 5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid

Introduction to 5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid (CAS No. 2171802-65-4)

5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid (CAS No. 2171802-65-4) is a sophisticated organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-L-Pipecolic acid, is a derivative of pipecolic acid, a cyclic amino acid that plays a crucial role in various biological processes. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in peptide synthesis due to its ease of removal and stability under various reaction conditions.

The structure of 5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid consists of a five-membered oxolane ring attached to a pentanamide moiety, which is further functionalized with an Fmoc group. This unique structural arrangement confers the compound with several advantageous properties, making it an essential building block in the synthesis of complex peptides and peptidomimetics.

In recent years, the use of Fmoc-L-Pipecolic acid has gained significant attention due to its potential in the development of novel therapeutic agents. Research has shown that pipecolic acid derivatives, including those with Fmoc protection, exhibit promising biological activities, such as anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of pipecolic acid derivatives in modulating specific signaling pathways involved in inflammation and cancer progression.

The synthesis of 5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid typically involves multi-step reactions, starting from commercially available starting materials. Key steps include the formation of the oxolane ring, introduction of the pentanamide moiety, and subsequent protection with the Fmoc group. The choice of solvents and reaction conditions is critical to ensure high yields and purity of the final product.

In terms of its applications, Fmoc-L-Pipecolic acid is widely used in solid-phase peptide synthesis (SPPS), where it serves as a versatile building block for constructing complex peptide sequences. The Fmoc protecting group can be efficiently removed using mild base conditions, such as piperidine in dimethylformamide (DMF), without affecting other functional groups in the growing peptide chain. This property makes it particularly useful in automated peptide synthesizers.

Beyond its role in peptide synthesis, 5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid has also found applications in the development of peptidomimetics. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. For example, researchers have utilized pipecolic acid derivatives to develop inhibitors of proteases and other enzymes involved in disease pathways.

The safety profile of Fmoc-L-Pipecolic acid is generally favorable, with low toxicity and good solubility in common organic solvents. However, proper handling and storage are essential to maintain its stability and prevent degradation. It is recommended to store the compound under dry conditions at low temperatures to minimize hydrolysis and other potential side reactions.

In conclusion, 5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid (CAS No. 2171802-65-4) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable properties make it an essential tool for scientists working on peptide synthesis and drug discovery projects. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in the field.

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